4-Acetylphenyl 4-bromobenzoate

Lipophilicity Druglikeness Membrane Permeability

Researchers requiring a brominated aromatic ester for palladium-catalyzed cross-coupling often face limited reactivity with chloro analogs, leading to higher catalyst loadings and longer reaction times. 4-Acetylphenyl 4-bromobenzoate (CAS 305857-90-3) addresses this directly: • Superior Suzuki-Miyaura reactivity: The bromine substituent enables lower catalyst loadings and reduced reaction times vs. chloro analogs. • Dual functionalization: The acetyl group permits orthogonal reduction/oxidation while the ester linkage offers tunable hydrolytic sensitivity. • Material science utility: High bromine polarizability enhances dielectric anisotropy in liquid crystal monomers. Available in 95% to >99% purity with full analytical characterization (NMR, HPLC, MS).

Molecular Formula C15H11BrO3
Molecular Weight 319.154
CAS No. 305857-90-3
Cat. No. B2444232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Acetylphenyl 4-bromobenzoate
CAS305857-90-3
Molecular FormulaC15H11BrO3
Molecular Weight319.154
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)Br
InChIInChI=1S/C15H11BrO3/c1-10(17)11-4-8-14(9-5-11)19-15(18)12-2-6-13(16)7-3-12/h2-9H,1H3
InChIKeyIITJYZLHFNVSEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Acetylphenyl 4-bromobenzoate: Physicochemical Profile


4-Acetylphenyl 4-bromobenzoate (CAS 305857-90-3) is a benzoate ester derivative, featuring a 4-acetylphenyl moiety esterified with 4-bromobenzoic acid . With the molecular formula C15H11BrO3 and a molecular weight of 319.15 g/mol, this compound serves as a specialized building block in organic synthesis, liquid crystal research, and advanced polymer development [1]. Predicted physicochemical properties include an ACD/LogP of 4.23, a polar surface area of 43 Ų, and zero H-bond donors [2].

Aryl bromide building block for Pd-catalyzed cross-coupling reactions
Rigid, polarizable core for liquid crystal and advanced polymer research
Well-defined reference standard for HPLC/GC/MS method development

4-Acetylphenyl 4-bromobenzoate: Analog Substitution Risks


In the family of 4-acetylphenyl benzoate esters, substitution of the 4-bromobenzoate group with other halogens (e.g., chloro or fluoro) or non-halogenated analogs significantly alters physicochemical properties and reactivity profiles. The bromine atom in 4-Acetylphenyl 4-bromobenzoate is a critical functional handle for nucleophilic aromatic substitution and cross-coupling reactions, offering distinct electronic and steric effects that cannot be replicated by chlorine or fluorine . Furthermore, the ester linkage imparts hydrolytic sensitivity that varies with the electron-withdrawing nature of the substituent; generic replacement without quantitative justification risks failure in synthetic sequences or material performance . Thus, direct substitution is not scientifically supported without head-to-head data.

Reactivity mismatch
Chloro or fluoro analogs may not support the same cross-coupling rates; direct substitution may require method re-optimization.
Physicochemical divergence
Different halogen significantly shifts LogP, molar refractivity, and boiling point, impacting solubility, packing, and thermal behavior.
Lack of head-to-head data
Without comparative reaction or material performance data, assumed equivalence is not scientifically supported.

4-Acetylphenyl 4-bromobenzoate: Analog Comparison Evidence


LogP: Bromo vs. Chloro Analog

The predicted octanol-water partition coefficient (ACD/LogP) for 4-Acetylphenyl 4-bromobenzoate is 4.23 [1]. While no experimental LogP is available, a class-level inference based on halogen series data (Br > Cl > F) suggests that the 4-chloro analog (4-acetylphenyl 4-chlorobenzoate) would have a lower LogP, approximately 3.8 [2]. This ~0.43 LogP difference translates to a ~2.7-fold increase in lipophilicity, which may significantly influence membrane permeability and distribution in biological systems.

LogP comparison
Class-level inference
Target: 4.23 (ACD/LogP)
Chloro analog: ~3.8
Δ 0.43 (2.7× higher lipophilicity)
Higher lipophilicity may influence membrane diffusion in model systems.
Predicted LogP; experimental verification recommended.
Lipophilicity Druglikeness Membrane Permeability

Molar Refractivity: Bromo vs. Fluoro Analog

The predicted molar refractivity (MR) for 4-Acetylphenyl 4-bromobenzoate is 75.6±0.3 cm³ [1]. This value reflects the compound's polarizability and is directly influenced by the heavy bromine atom. In contrast, the 4-fluoro analog (4-acetylphenyl 4-fluorobenzoate) would have a substantially lower MR, estimated at ~66 cm³ [2]. The ~9.6 cm³ difference (14% higher) indicates stronger van der Waals interactions and potentially different packing in solid-state materials.

Molar refractivity
Class-level inference
Target: 75.6±0.3 cm³
Fluoro analog: ~66 cm³
Δ 9.6 cm³ (14% higher polarizability)
Higher polarizability may affect refractive index and dielectric constant.
Predicted MR; confirm with experimental data.
Polarizability Molecular Interactions Refractive Index

Boiling Point: Bromo vs. Methyl Analog

The predicted boiling point of 4-Acetylphenyl 4-bromobenzoate at 760 mmHg is 446.0±30.0 °C [1]. This high thermal stability contrasts with the non-halogenated analog 4-acetylphenyl benzoate, which is predicted to boil at approximately 392.9±25.0 °C . The ~53 °C elevation (13% higher) indicates stronger intermolecular forces due to the heavy bromine atom, potentially beneficial for high-temperature reactions or materials applications.

Boiling point
Cross-study comparable
Target: 446.0±30.0 °C
Benzoate analog: 392.9±25.0 °C
Δ ~53.1 °C higher
Higher boiling point supports high-temperature reaction or processing windows.
Cross-study predicted; verify under consistent conditions.
Thermal Stability Purification Volatility

Synthetic Yield: One-Step Protocol

A reported protocol for the one-step synthesis of 4-Acetylphenyl 4-bromobenzoate claims quantitative yield using adapted Vilsmeier conditions [1]. While no comparative yield data is available for analogs under identical conditions, this establishes a baseline for procurement considerations. The product purity is typically reported as 95.0% or >99% , depending on supplier and analytical method.

Synthetic yield
Supporting evidence
Quantitative yield (reported)
Reported high yield may support procurement cost assessment.
No comparative data for other analogs under identical conditions.
Synthesis Yield Optimization Process Chemistry

Bromine Reactivity: Nucleophilic Aromatic Substitution

The bromine atom in 4-Acetylphenyl 4-bromobenzoate is a versatile handle for nucleophilic aromatic substitution and cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) . While quantitative rate data is not available, the C-Br bond is inherently more reactive than C-Cl under typical Pd-catalyzed conditions. Class-level inference suggests that for a given aryl electrophile, C-Br reacts approximately 10-100 times faster than C-Cl [1]. This enhanced reactivity can reduce reaction times and catalyst loadings.

C-Br reactivity
Class-level inference
C-Br ~10–100× faster oxidative addition than C-Cl under typical Pd conditions.
Higher reactivity may reduce reaction time and catalyst loading.
Confirmation needed for specific substrate.
Cross-coupling Derivatization Synthetic Utility

Liquid Crystal Material Potential

4-Acetylphenyl 4-bromobenzoate is recognized as a valuable building block in liquid crystal materials and advanced polymer research due to its rigid aromatic core and polarizable bromine atom [1]. While no direct comparative data (e.g., clearing temperature, birefringence) is available, the compound's structural features—including the ester linkage and terminal bromine—are conducive to mesogenic behavior. Class-level inference suggests that bromine-containing mesogens often exhibit higher clearing points and dielectric anisotropy than their chloro or fluoro counterparts [2].

Liquid crystal potential
Class-level inference
Qualitative suitability; brominated mesogens often show higher clearing points and dielectric anisotropy.
Supports liquid crystal application screening.
Direct comparative data not available.
Liquid Crystals Mesogens Optoelectronics

4-Acetylphenyl 4-bromobenzoate: Research & Industrial Applications


Cross-Coupling: Aryl Bromide Electrophile

The presence of the bromine atom makes 4-Acetylphenyl 4-bromobenzoate an excellent substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira). Its predicted higher reactivity compared to the chloro analog [1] can reduce catalyst loadings and reaction times, making it a preferred choice for synthesizing complex biaryl or aniline derivatives in medicinal chemistry programs.

Liquid Crystal and Advanced Polymer Design

Due to its rigid, polarizable structure and ester functionality, 4-Acetylphenyl 4-bromobenzoate is employed as a monomer or building block in the synthesis of liquid crystal materials and advanced polymers [2]. The heavy bromine atom contributes to higher polarizability, potentially enhancing dielectric anisotropy and refractive index—key parameters for display technologies and optical films.

Pharmaceutical Intermediate and Biological Probe

As a functionalized aromatic ester, this compound serves as a key intermediate for the synthesis of bioactive molecules. The acetyl group can be reduced or oxidized, while the bromine atom allows for further diversification via nucleophilic substitution . This dual reactivity makes it a strategic scaffold for generating compound libraries in drug discovery.

Reference Standard for Analytical Method Development

The compound's well-defined structure and availability in high purity (95% to >99%) make it suitable for use as a reference standard in chromatographic method development (HPLC, GC) and spectroscopic calibration (NMR, MS), particularly when bromine-specific detection (e.g., using ECD or ICP-MS) is required.

Application
Selection Property
Validation Focus
Cross-coupling building block
Aryl bromide reactivity for Pd-catalyzed coupling
Reaction efficiency and catalyst loading
Liquid crystal & polymer research
Polarizable rigid core for mesogenic properties
Clearing point and dielectric anisotropy
Pharmaceutical intermediate synthesis
Dual functional handles (acetyl & bromine)
Derivatization pathways and purity
Analytical reference standard
Defined structure and high purity availability
Retention time and bromine-specific detection

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Acetylphenyl 4-bromobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.